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molecular formula C8H5BrN2O2 B592048 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-93-2

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B592048
M. Wt: 241.044
InChI Key: NNBDKJHKUYMGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883819B2

Procedure details

To the solution of compound 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid (Intermediate A step 3) (1.26 Kg, 5.23 mol) in DMAC (15 L) was added dropwise SOCl2 (1.86 kg, 15.6 mol) at 10° C. in 30 min. To the resulting mixture warmed to 20° C. was added compound methyl 3-amino-4-fluorobenzoate (884 g, 5.23 mol) in DMAC (3.0 L) over 30 min. After addition, the reaction temperature went up to 30° C. HPLC showed the reaction went to completion within 5 min. To the reaction mixture was added water (20 L) over 20 min. The mixture was filtered and dried under vacuum to afford the title compound as a white solid;
Quantity
1.26 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.86 kg
Type
reactant
Reaction Step One
Name
Quantity
15 L
Type
solvent
Reaction Step One
Quantity
884 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]2[C:8]([C:11]([OH:13])=O)=[CH:9][N:10]=[C:4]2[CH:3]=1.O=S(Cl)Cl.[NH2:18][C:19]1[CH:20]=[C:21]([CH:26]=[CH:27][C:28]=1[F:29])[C:22]([O:24][CH3:25])=[O:23].O>CC(N(C)C)=O>[CH3:25][O:24][C:22](=[O:23])[C:21]1[CH:26]=[CH:27][C:28]([F:29])=[C:19]([NH:18][C:11]([C:8]2[N:5]3[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]3=[N:10][CH:9]=2)=[O:13])[CH:20]=1

Inputs

Step One
Name
Quantity
1.26 kg
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=2N(C=C1)C(=CN2)C(=O)O
Name
Quantity
1.86 kg
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
15 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
884 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1F
Name
Quantity
3 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
20 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
went up to 30° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)F)NC(=O)C1=CN=C2N1C=CC(=C2)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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